molecular formula C14H23N3O2S B2521193 1-methyl-N-(4-methylidenecyclohexyl)-2-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2097903-58-5

1-methyl-N-(4-methylidenecyclohexyl)-2-(propan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2521193
CAS No.: 2097903-58-5
M. Wt: 297.42
InChI Key: FSPHZUCGISPASK-UHFFFAOYSA-N
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Description

“1-methyl-N-(4-methylidenecyclohexyl)-2-(propan-2-yl)-1H-imidazole-4-sulfonamide” is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-methyl-N-(4-methylidenecyclohexyl)-2-(propan-2-yl)-1H-imidazole-4-sulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the sulfonamide group and the cyclohexyl moiety. Common reagents used in these reactions include:

    Imidazole: The core structure.

    Sulfonyl chlorides: For introducing the sulfonamide group.

    Cyclohexanone: For the cyclohexyl moiety.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: To speed up the reaction.

    Solvents: To dissolve reactants and control reaction temperature.

    Purification techniques: Such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“1-methyl-N-(4-methylidenecyclohexyl)-2-(propan-2-yl)-1H-imidazole-4-sulfonamide” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms.

    Reduction: Removal of oxygen or addition of hydrogen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying enzyme interactions and metabolic pathways.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of “1-methyl-N-(4-methylidenecyclohexyl)-2-(propan-2-yl)-1H-imidazole-4-sulfonamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-(4-methylcyclohexyl)-2-(propan-2-yl)-1H-imidazole-4-sulfonamide: Lacks the methylene group.

    1-methyl-N-(4-methylidenecyclohexyl)-2-(ethyl)-1H-imidazole-4-sulfonamide: Has an ethyl group instead of isopropyl.

Uniqueness

The unique structural features of “1-methyl-N-(4-methylidenecyclohexyl)-2-(propan-2-yl)-1H-imidazole-4-sulfonamide” contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-methyl-N-(4-methylidenecyclohexyl)-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-10(2)14-15-13(9-17(14)4)20(18,19)16-12-7-5-11(3)6-8-12/h9-10,12,16H,3,5-8H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPHZUCGISPASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NC2CCC(=C)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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